molecular formula C5H10O4 B040458 2-Deoxy-alpha-L-erythro-pentofuranose CAS No. 113890-35-0

2-Deoxy-alpha-L-erythro-pentofuranose

Cat. No.: B040458
CAS No.: 113890-35-0
M. Wt: 134.13 g/mol
InChI Key: PDWIQYODPROSQH-MROZADKFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-alpha-L-erythro-pentofuranose typically involves the reduction of a corresponding sugar derivative. One common method is the reduction of 2-deoxy-D-ribose using sodium borohydride (NaBH4) in methanol . The reaction is carried out at room temperature and yields the desired compound after purification.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the conversion of precursor molecules into the target compound. This method is advantageous due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-alpha-L-erythro-pentofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include lactones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIQYODPROSQH-MROZADKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O[C@H]1O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300994
Record name 2-Deoxy-α-L-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113890-35-0
Record name 2-Deoxy-α-L-erythro-pentofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113890-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Deoxy-α-L-erythro-pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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